molecular formula C18H15N2O+ B12464988 1-(2-Oxo-2-phenylethyl)-4-(pyridin-4-yl)pyridinium

1-(2-Oxo-2-phenylethyl)-4-(pyridin-4-yl)pyridinium

Cat. No.: B12464988
M. Wt: 275.3 g/mol
InChI Key: XYLUICCZFMIYNF-UHFFFAOYSA-N
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Description

1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium is an organic compound that belongs to the class of bipyridinium derivatives This compound is characterized by the presence of a bipyridine core with a phenylethyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium typically involves the reaction of 4,4’-bipyridine with a suitable phenylethyl derivative. One common method involves the use of phenylglyoxal monohydrate as a starting material, which reacts with 4,4’-bipyridine under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium oxides, while reduction can produce bipyridinium hydrides. Substitution reactions can introduce various functional groups into the bipyridine core, leading to a wide range of derivatives.

Scientific Research Applications

1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium is unique due to its specific bipyridine core structure and the presence of the phenylethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15N2O+

Molecular Weight

275.3 g/mol

IUPAC Name

1-phenyl-2-(4-pyridin-4-ylpyridin-1-ium-1-yl)ethanone

InChI

InChI=1S/C18H15N2O/c21-18(17-4-2-1-3-5-17)14-20-12-8-16(9-13-20)15-6-10-19-11-7-15/h1-13H,14H2/q+1

InChI Key

XYLUICCZFMIYNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

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